molecular formula C11H10F3NO B6240508 rac-N-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzamide, trans CAS No. 2489502-70-5

rac-N-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzamide, trans

Cat. No. B6240508
CAS RN: 2489502-70-5
M. Wt: 229.2
InChI Key:
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Description

Rac-N-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzamide, trans (abbreviated as RTCB) is an organofluorine compound that has been widely used in the scientific research field. It is a chiral amide compound with a trifluoromethylcyclopropyl moiety, which makes it an ideal candidate for asymmetric synthesis and a valuable tool for the study of chiral recognition and molecular recognition. RTCB has been studied extensively in the past few decades, and its applications in the field of organic synthesis and drug discovery have been increasing.

Mechanism of Action

Rac-N-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzamide, trans is a chiral amide compound and its chiral recognition is based on the interactions between the trifluoromethylcyclopropyl moiety and the amide group. The trifluoromethylcyclopropyl moiety is capable of forming hydrogen bonds with the amide group, which leads to the formation of a chiral recognition complex.
Biochemical and Physiological Effects
rac-N-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzamide, trans has been studied extensively for its biochemical and physiological effects. It has been shown to have inhibitory effects on the enzyme phospholipase A2, which is involved in the metabolism of lipids. Additionally, rac-N-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzamide, trans has been shown to have anti-inflammatory and anti-oxidant effects in animal models.

Advantages and Limitations for Lab Experiments

Rac-N-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzamide, trans has several advantages for use in lab experiments. It is relatively inexpensive and easily accessible, and it is stable in aqueous solutions. Additionally, it has a low toxicity profile and is non-carcinogenic. However, it is important to note that rac-N-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzamide, trans can be difficult to handle due to its low solubility in organic solvents.

Future Directions

The future of rac-N-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzamide, trans in scientific research is bright. It has already been used in the synthesis of chiral drugs and other chiral compounds, and its potential applications in drug discovery and drug design are being explored. Additionally, its potential applications in the field of asymmetric synthesis are being studied, and it has been proposed as a potential chiral selector for chiral chromatography. Finally, its potential applications in the field of biochemistry and physiology are being studied, and its potential as an inhibitor of enzymes such as phospholipase A2 is being explored.

Synthesis Methods

Rac-N-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzamide, trans can be synthesized from the reaction of trifluoromethylcyclopropyl bromide and benzamide. The reaction is carried out in the presence of a base, such as sodium hydroxide, and the reaction is usually performed in a polar solvent, such as dimethyl sulfoxide (DMSO). The product is then isolated by column chromatography and purified by recrystallization.

Scientific Research Applications

Rac-N-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzamide, trans has been widely used in the scientific research field due to its chiral properties. It has been used as a chiral ligand in asymmetric catalysis, and it has been used as a chiral selector in chiral chromatography. Additionally, rac-N-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzamide, trans has been used as a chiral building block in the synthesis of chiral drugs and other chiral compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-N-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzamide, trans involves the reaction of (1R,2R)-2-(trifluoromethyl)cyclopropanecarboxylic acid with benzoyl chloride, followed by reduction of the resulting benzoyl derivative to obtain the target compound.", "Starting Materials": [ "(1R,2R)-2-(trifluoromethyl)cyclopropanecarboxylic acid", "Benzoyl chloride", "Reducing agent" ], "Reaction": [ "Step 1: React (1R,2R)-2-(trifluoromethyl)cyclopropanecarboxylic acid with benzoyl chloride in the presence of a suitable solvent and a catalyst to obtain the benzoyl derivative.", "Step 2: Reduce the benzoyl derivative using a reducing agent such as lithium aluminum hydride or sodium borohydride to obtain rac-N-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzamide, trans." ] }

CAS RN

2489502-70-5

Product Name

rac-N-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzamide, trans

Molecular Formula

C11H10F3NO

Molecular Weight

229.2

Purity

95

Origin of Product

United States

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